Oroidin hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
203399-38-6 |
|---|---|
Molecular Formula |
C11H12Br2ClN5O |
Molecular Weight |
425.51 g/mol |
IUPAC Name |
N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4,5-dibromo-1H-pyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H11Br2N5O.ClH/c12-7-4-8(18-9(7)13)10(19)15-3-1-2-6-5-16-11(14)17-6;/h1-2,4-5,18H,3H2,(H,15,19)(H3,14,16,17);1H/b2-1+; |
InChI Key |
VECNMAOSMHEWJB-TYYBGVCCSA-N |
Isomeric SMILES |
C1=C(NC(=C1Br)Br)C(=O)NC/C=C/C2=CN=C(N2)N.Cl |
Canonical SMILES |
C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N.Cl |
Origin of Product |
United States |
Biosynthetic Pathways and Precursors of Oroidin Hydrochloride
Biogenetic Origins from Amino Acid Precursors
The construction of the oroidin (B1234803) scaffold is believed to originate from fundamental amino acid building blocks. researchgate.net Hypotheses regarding its biogenesis are largely rooted in the structural components of the molecule: a pyrrole-2-carboxamide moiety and a 2-aminoimidazole group linked by a propenyl chain. semanticscholar.orgmdpi.com
Investigation of Proline, Histidine, and Ornithine Metabolite Pathways
Early biosynthetic hypotheses pointed towards common proteinogenic and non-proteinogenic amino acids as the primary precursors. It is proposed that the pyrrole-2-carboxylic acid portion of the molecule derives from proline and/or ornithine. mdpi.comscispace.com The 2-aminoimidazole moiety is thought to originate from several potential sources, including histidine, arginine, or lysine (B10760008). researchgate.netnih.gov
Key experimental evidence supporting these hypotheses comes from radiolabeling studies. Kerr and colleagues demonstrated the incorporation of 14C-labeled proline, ornithine, and histidine into stevensine, a cyclized derivative of oroidin, by feeding these precursors to cell cultures of the marine sponge Axinella corrugata. mdpi.comnih.gov Although the incorporation levels were low, this provided the first experimental validation of these amino acids as precursors in the P-2-AI pathway. mdpi.comnih.gov Further research has also implicated lysine as a potential precursor. researchgate.netagarwallab.com Specifically, a retrobiosynthetic analysis suggests that lysine may undergo guanidinylation, decarboxylation, and Cδ-hydroxylation as initial steps in forming the core structure. agarwallab.com
| Proposed Amino Acid Precursor | Corresponding Moiety in Oroidin Structure | Supporting Evidence |
| Proline / Ornithine | Pyrrole-2-carboxylic acid | Radiolabeling studies in Axinella corrugata. mdpi.comscispace.comnih.gov |
| Histidine | 2-Aminoimidazole side chain | Radiolabeling studies in Axinella corrugata. nih.govmdpi.com |
| Arginine / Lysine | 2-Aminoimidazole side chain | Proposed as alternatives to histidine. researchgate.netnih.gov |
Elucidation of Putative Intermediates in Biosynthesis
The pathway from simple amino acids to oroidin involves several putative intermediates, the isolation and study of which have been crucial in forming biosynthetic hypotheses. nih.gov The inherent reactivity of the 2-aminoimidazole nucleus is considered a key driver in the evolution of these pathways. nih.govresearchgate.net
One area of speculation involves whether the final assembly occurs via acylation of a pre-formed aminoimidazole-containing fragment with a pyrrole (B145914) carboxylic acid or through a more integrated pathway. researchgate.net Compounds such as verpacamides, which are cyclo(L-Arg-L-Pro) dipeptides, have been proposed as potential forerunners to dispacamide A, another P-2-AI that is itself considered a possible precursor to oroidin. semanticscholar.org However, other evidence suggests that certain potential precursors, like N-acyl-3-aminopropenyl-2-aminoimidazole (AAPE), might be degradation products rather than true biosynthetic intermediates. researchgate.net More direct evidence from metabolomic studies has pointed to the involvement of intermediates derived from the guanidinylation, decarboxylation, and hydroxylation of lysine. agarwallab.com
The most critical role of oroidin in biosynthesis is as the central, monomeric building block for a vast array of more complex alkaloids. mdpi.comresearchgate.net It is considered the parent compound from which dimeric and polycyclic derivatives are formed. wikipedia.orgsemanticscholar.org
| Putative Intermediate | Proposed Role in Biosynthesis | Reference |
| Clathrodin (B1669156) | A non-brominated analogue and potential precursor to oroidin. nih.gov | |
| Dispacamide A | Postulated forerunner of oroidin. semanticscholar.org | |
| Verpacamides | Cyclic dipeptides that may be precursors to dispacamide A. semanticscholar.org | |
| Dihydrooroidin | A reduced form of oroidin used in biomimetic synthesis of derivatives. nih.gov |
Mechanistic Hypotheses of Oroidin Hydrochloride Formation
While the exact enzymatic machinery is still under investigation, several mechanistic hypotheses have been proposed for the formation of oroidin. For the side chain, it is speculated that ornithine could undergo decarboxylation, amide coupling with the pyrrole moiety, N-carbamoylation to a citrulline-like structure, and subsequent oxidative N-insertion and aromatization to form the 2-aminoimidazole ring. scispace.com
A significant contribution to understanding the downstream diversification of oroidin came from Al Mourabit and Potier. semanticscholar.orgnih.gov They proposed a universal chemical pathway for the formation of complex, polycyclic P-2-AI members starting from oroidin and its analogues. This hypothesis centers on proton-mediated isomerizations of the 2-aminoimidazole nucleus into various tautomeric forms. mdpi.comnih.gov These tautomers possess different nucleophilic and electrophilic characteristics, which then dictate the pathways for intramolecular cyclizations to form polycyclic monomers or intermolecular reactions to form dimers. semanticscholar.orgmdpi.com
Exploration of Enzymatic and Non-Enzymatic Transformations in Biosynthesis
The biosynthesis of complex P-2-AIs from oroidin involves a combination of enzymatic and potentially non-enzymatic transformations. The conversion of oroidin into its more complex derivatives is not a spontaneous process but is mediated by specific enzymes. nih.gov
In parallel, "bioinspired" or "biomimetic" chemical syntheses have lent support to proposed biosynthetic steps. A landmark example is the synthesis of dibromophakellin from dihydrooroidin via an oxidative cyclization, a reaction that mimics a plausible biological transformation. scispace.comnih.gov These chemical reactivity studies help to map out potential, energetically favorable pathways that enzymes may have evolved to catalyze. nih.gov The Al Mourabit and Potier hypothesis, which relies on proton-mediated tautomerization followed by cyclization, suggests that some transformations may be driven by fundamental chemical reactivity under enzymatic control. semanticscholar.orgnih.gov
Pathways Leading to Dimerization and Polycyclic Derivative Formation
The structural diversity of the P-2-AI family arises from the various ways the oroidin monomer can be modified and combined. wikipedia.org The prevailing hypothesis is that complex alkaloids are formed through the dimerization of oroidin or its close analogue, hymenidin (B1674120), followed by a series of oxidative transformations and cyclizations. scispace.comnih.gov
The formation of different structural families is dictated by the specific C-C bonds formed during the initial dimerization and subsequent intramolecular cyclizations.
Dimerization: The structure of sceptrin, for instance, strongly suggests it is formed via a formal [2+2] cycloaddition of two hymenidin molecules. scispace.com The ageliferins and axinellamines represent other families of dimeric P-2-AIs formed through different dimerization patterns. agarwallab.com
Polycyclization: Following dimerization, or even acting on the monomer itself, intramolecular cyclizations create polycyclic systems. The agelastatins, for example, are derived from C8-C4 and N12-C7 cyclizations of an oroidin-like precursor. nih.gov The formation of these intricate structures is rationalized by the reactivity of the various tautomeric forms of the 2-aminoimidazole core, which can be governed by enzymes to direct the formation of specific products. semanticscholar.orgmdpi.com The isolation of an increasing number of these complex natural products continues to provide snapshots of these biosynthetic pathways, although the precise sequence and control of these events remain an active area of research. nih.govresearchgate.net
Synthetic Methodologies for Oroidin Hydrochloride and Analogues
Total Synthesis Strategies for the Oroidin (B1234803) Hydrochloride Scaffold
The total synthesis of oroidin has been approached through various convergent and linear strategies, each presenting unique advantages in terms of efficiency and versatility. These approaches can be broadly categorized based on the key bond-forming reactions utilized to construct the core structure.
Palladium-Catalyzed Carbon-Carbon Bond Formation Approaches
Palladium-catalyzed cross-coupling reactions have become powerful tools in organic synthesis, and their application to the construction of the oroidin scaffold has been explored. researchgate.net These methods offer a convergent approach to link the pyrrole (B145914) and imidazole (B134444) moieties or to build the side chain.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate. In the context of oroidin synthesis, a suitably functionalized pyrrole boronic acid or ester could be coupled with a halogenated imidazole derivative, or vice versa. The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki coupling an attractive option. libretexts.orgnih.govsigmaaldrich.comyonedalabs.com
Stille Coupling: The Stille reaction utilizes an organotin reagent and an organic halide or triflate. A key advantage of the Stille coupling is the stability of the organostannane reagents to air and moisture. wikipedia.orgorgsyn.orgopenochem.org A synthetic strategy for oroidin could involve the coupling of a stannylated pyrrole with a halogenated imidazole side chain precursor. A notable application of the Stille coupling in the broader class of pyrrole-imidazole alkaloids was demonstrated in the synthesis of the putative structure of nagelamide D, where a Stille cross-coupling was employed to construct the bis-imidazole skeleton. researchgate.net
Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org A Sonogashira coupling strategy towards oroidin could involve the coupling of a terminal alkyne-functionalized imidazole precursor with a halogenated pyrrole, followed by reduction of the resulting alkyne to form the desired alkene side chain. The reaction is typically carried out under mild conditions, which is advantageous for complex molecules. wikipedia.org
| Coupling Reaction | Pyrrole Component | Imidazole Component | Key Features |
| Suzuki Coupling | Pyrroleboronic acid/ester | Halogenated imidazole | Mild conditions, functional group tolerance |
| Stille Coupling | Stannylated pyrrole | Halogenated imidazole | Air and moisture stable reagents |
| Sonogashira Coupling | Halogenated pyrrole | Terminal alkyne imidazole | Forms C(sp)-C(sp2) bond, mild conditions |
Olefination and Pyrrole Acid Chloride Surrogates in Amide Bond Formation
A significant number of total syntheses of oroidin and its analogues rely on the formation of the amide bond between the pyrrole-2-carboxylic acid moiety and the amino group of the side chain, followed by the introduction of the double bond via olefination methods.
Olefination Reactions:
Wittig Reaction: The Wittig reaction, involving the reaction of a phosphorus ylide with an aldehyde or ketone, is a classic method for alkene synthesis. In the context of oroidin, a phosphonium (B103445) salt of the imidazole-containing fragment can be converted to the corresponding ylide and reacted with a pyrrole-2-carboxaldehyde derivative to construct the olefinic side chain. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which employs a phosphonate (B1237965) carbanion, is a widely used alternative to the Wittig reaction, often favoring the formation of (E)-alkenes with high stereoselectivity. This is particularly relevant for the synthesis of oroidin, which possesses an (E)-double bond. The general approach involves the reaction of a phosphonate-functionalized imidazole precursor with a pyrrole-2-carboxaldehyde.
Amide Bond Formation using Pyrrole Acid Chloride Surrogates:
The direct use of pyrrole-2-carbonyl chloride for amide bond formation can be challenging due to its instability. To circumvent this, more stable and reactive surrogates have been developed. A widely employed strategy involves the use of 2-(trichloroacetyl)pyrroles . These compounds serve as effective acylating agents for the amino group of the imidazole-containing side chain. The trichloromethyl group acts as a good leaving group, facilitating the amide bond formation under mild conditions. This method has been successfully applied in the synthesis of numerous pyrrole-imidazole alkaloids.
Biomimetic and Semisynthetic Routes from Natural Precursors
The biosynthesis of oroidin is believed to originate from amino acid precursors, inspiring biomimetic and semisynthetic approaches to its total synthesis. These strategies often leverage the inherent chirality and functionality of natural starting materials to achieve concise and efficient syntheses.
From Urocanic Acid: Urocanic acid, a metabolite of histidine, has been utilized as a pre-formed imidazole-containing starting material. Synthetic routes from urocanic acid typically involve functional group manipulations to elaborate the side chain and subsequent coupling with the pyrrole moiety. For instance, a concise synthesis of 7-¹⁵N-oroidin was achieved starting from urocanic acid, demonstrating the utility of this natural precursor.
From Ornithine and Arginine: Ornithine and arginine have been proposed as precursors to the 2-aminoimidazole ring of oroidin in its biosynthesis. Biomimetic syntheses have been designed to mimic these proposed pathways, which may involve enzymatic or chemical transformations to construct the heterocyclic core. While challenging, these approaches offer insights into the natural formation of these alkaloids and can lead to novel synthetic strategies.
Approaches Utilizing Pre-Assembled versus Open-Chain Imidazole Precursors
The construction of the 2-aminoimidazole ring is a critical step in the synthesis of oroidin. Synthetic strategies can be distinguished by whether they employ a pre-formed (pre-assembled) 2-aminoimidazole ring or construct it from an acyclic (open-chain) precursor.
Pre-Assembled Imidazole Precursors: This approach involves the use of a starting material that already contains the 2-aminoimidazole core. A significant challenge with this strategy is the protection of the reactive functional groups on the imidazole ring during subsequent transformations. To address this, a "masked" 2-aminoimidazole strategy has been developed, utilizing an imidazo[1,2-a]pyrimidine (B1208166) derivative. This heterocyclic system is stable to various reaction conditions and can be readily converted to the 2-aminoimidazole moiety at a late stage of the synthesis. This approach has been successfully employed in the total syntheses of oroidin, hymenidin (B1674120), and clathrodin (B1669156), avoiding the need for expensive guanidinylating reagents and laborious protection/deprotection steps. nih.gov
Open-Chain Imidazole Precursors: In this strategy, the 2-aminoimidazole ring is constructed during the synthesis from an acyclic precursor. A common method involves the condensation of a guanidine (B92328) or its derivative with an α-haloketone or a related 1,2-dicarbonyl compound. This approach offers flexibility in the introduction of substituents on the imidazole ring.
| Strategy | Description | Advantages | Challenges |
| Pre-Assembled | Utilizes a starting material with an intact 2-aminoimidazole ring or a masked equivalent. | Potentially shorter synthetic route. | Requires protection of the reactive imidazole core. |
| Open-Chain | Constructs the 2-aminoimidazole ring from an acyclic precursor during the synthesis. | Greater flexibility for introducing substituents. | May require harsher conditions for cyclization. |
Directed Synthesis of Oroidin Hydrochloride Derivatives
The synthesis of oroidin analogues is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Directed synthetic approaches allow for the systematic modification of the oroidin scaffold to explore the impact of structural changes on biological activity.
Reductive Acylation Methodologies for Novel Derivatives
The development of novel oroidin derivatives can be achieved through various chemical transformations of the parent molecule or its synthetic intermediates. While direct "reductive acylation" as a named reaction is not commonly reported for oroidin, a conceptually similar two-step process involving reductive amination followed by acylation provides a powerful tool for generating a diverse range of N-acylated derivatives.
This methodology would typically involve the following steps:
Reductive Amination: An appropriate aldehyde or ketone can be reacted with an amino-functionalized oroidin precursor or a derivative in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride. This reaction forms a new secondary or tertiary amine.
Acylation: The newly introduced amino group can then be acylated using a variety of acylating agents, such as acid chlorides, anhydrides, or activated esters, to introduce a wide range of acyl groups.
This two-step sequence allows for the introduction of diverse substituents at the nitrogen atom of the side chain, providing access to a library of novel oroidin analogues for biological screening. For example, the synthesis of 4/5-acyl-2-aminoimidazolyl analogues of oroidin has been reported, demonstrating the feasibility of introducing acyl groups to the imidazole core, which can influence biological properties such as biofilm inhibition. rsc.org
Synthesis of Isosteric Analogues (e.g., Sulfonamide, Urea (B33335), Thiourea)
Isosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. In the context of oroidin, the central amide bond is a prime target for such modification. Replacing the amide with bioisosteres like sulfonamides, ureas, or thioureas can alter hydrogen bonding capabilities, conformational preferences, and metabolic stability.
The synthesis of these analogues generally involves coupling a functionalized pyrrole core with the 2-aminoimidazole side-chain precursor.
Sulfonamide Analogues: The synthesis of a sulfonamide isostere would typically involve the reaction of a pyrrole-2-sulfonyl chloride with an appropriate amine-containing side chain. The requisite sulfonyl chloride can be prepared from the corresponding sulfonic acid, which itself can be generated from the pyrrole via sulfonation.
Urea Analogues: Urea derivatives are commonly prepared by the reaction of an amine with an isocyanate. beilstein-journals.org For an oroidin analogue, this could be achieved by reacting the amino-functionalized side chain with a pyrrole-2-isocyanate or, conversely, by reacting an isocyanate-functionalized side chain with 2-aminopyrrole.
Thiourea (B124793) Analogues: The synthesis of thioureas is analogous to that of ureas, typically involving the reaction between an amine and an isothiocyanate. beilstein-journals.orgnih.gov Alternative methods for generating the thiourea linkage include the use of thiophosgene (B130339) or Lawesson's reagent to convert an existing urea or amide. nih.govnih.gov Mechanochemical methods, which involve solvent-free grinding of reactants, have also been developed for the efficient synthesis of ureas and thioureas. beilstein-journals.org
| Isosteric Linkage | Key Precursors | General Reaction Type |
|---|---|---|
| Sulfonamide | Pyrrole-2-sulfonyl chloride + Side-chain amine | Nucleophilic acyl substitution |
| Urea | Pyrrole-2-isocyanate + Side-chain amine | Nucleophilic addition |
| Thiourea | Pyrrole-2-isothiocyanate + Side-chain amine | Nucleophilic addition |
Biomimetic Dimerization and Higher-Order Scaffold Construction
Oroidin is considered the biogenetic precursor to a multitude of structurally complex dimeric and higher-order PIAs. nih.govsemanticscholar.orgnih.gov These intricate natural products are believed to arise from the dimerization or oligomerization of oroidin or its close analogue, hymenidin. nih.gov Synthetic chemists have sought to replicate these proposed biosynthetic pathways to achieve concise and elegant syntheses of complex scaffolds.
A prominent example is the synthesis of sceptrin, a dimeric alkaloid featuring a cyclobutane (B1203170) core. nih.govresearchgate.net It is hypothesized to form via a head-to-head [2+2] cycloaddition of two hymenidin monomers. nih.govacs.org Recent biomimetic syntheses have successfully demonstrated that this transformation can be promoted by a single-electron transfer (SET) mechanism. acs.orgresearchgate.netelsevierpure.com These studies provide mechanistic insights into the pathway selectivity between competing [2+2] and [4+2] cycloadditions, which lead to different dimeric skeletons. researchgate.netelsevierpure.com The photochemical intermolecular [2+2] dimerization of a hymenidin surrogate has been shown to be a key step, enabling a four-step total synthesis of racemic sceptrin. nih.govresearchgate.netacs.org This approach provides direct entry into this enigmatic class of marine metabolites by mimicking the proposed natural pathway. nih.gov
Design and Synthesis of Pyrrole-Replacing and Side-Chain Modified Analogues
Modification of the pyrrole ring and the flexible side chain of oroidin offers another avenue for generating structural diversity and tuning biological activity.
Pyrrole-Replacing Analogues: While the 4,5-dibromopyrrole-2-carboxamide unit is characteristic of the oroidin family, synthetic strategies allow for its replacement with other heterocyclic or aromatic systems. The core synthetic challenge lies in preparing the appropriately functionalized carboxylic acid (or its activated form) for coupling with the aminoimidazole side chain. For instance, various substituted pyrrole-2-carboxamide derivatives can be synthesized by reacting pyrrole-2-trichloroacetone with different amines, showcasing the modularity of this approach. researchgate.net
Side-Chain Modified Analogues: The (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl) side chain of oroidin can be readily modified. Synthetic routes often build the side chain sequentially, allowing for the introduction of diverse functionalities. researchgate.netresearchgate.net Modifications can include:
Altering the length and saturation of the three-carbon linker.
Replacing the terminal 2-aminoimidazole ring with other heterocycles or aryl groups.
Introducing substituents on the linker or the imidazole ring.
A library of 157 synthetic analogues of oroidin and clathrodin has been screened for antiviral activity, highlighting the extensive exploration of modified scaffolds. nih.gov The synthesis of such libraries often relies on coupling a common pyrrole core with a variety of amine-containing side chains. researchgate.net
| Modification Type | Structural Change | Synthetic Strategy |
|---|---|---|
| Pyrrole Modification | Varying halogenation pattern (e.g., hymenidin, clathrodin) | Selective halogenation of the pyrrole precursor |
| Side-Chain Modification | Replacement of aminoimidazole with aryl or alkyl groups | Amide coupling of pyrrole-2-carboxylic acid with diverse primary/secondary amines |
| Side-Chain Modification | Homologation or shortening of the allyl linker | Synthesis of custom amine synthons with varying chain lengths |
Advanced Synthetic Techniques and Chemical Transformations
Modern synthetic organic chemistry offers powerful tools for the efficient and selective construction of complex molecules like oroidin and its analogues.
Selective Halogenation and Dehydrohalogenation Reactions
The bromine atoms on the pyrrole ring are a hallmark of oroidin and are crucial for the biological activity of many of its derivatives. semanticscholar.org Therefore, methods for the selective introduction of halogens are critical.
Selective Halogenation: The electron-rich pyrrole ring is susceptible to electrophilic substitution. Selective bromination of pyrrole derivatives can be achieved under mild conditions using reagents like a dimethyl sulfoxide (B87167) (DMSO)/hydrobromic acid (HBr) system. semanticscholar.orgresearchgate.net This method offers high yields and selectivity, making it a valuable tool for synthesizing the 4,5-dibromopyrrole core of oroidin. researchgate.net Other reagents, such as N-bromosuccinimide (NBS), are also commonly employed for the bromination of such aromatic systems.
Dehydrohalogenation: This elimination reaction, which removes a hydrogen halide from a substrate, is a fundamental method for creating alkenes and alkynes. While less central to the synthesis of oroidin itself, it is a key transformation in the synthesis of analogues containing additional sites of unsaturation or in the construction of complex cyclic systems where an elimination step is required.
Applications of Click Chemistry in Analog Synthesis
Click chemistry describes a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for generating large libraries of compounds for drug discovery. nih.govnd.edu The most prominent click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.gov
This methodology is exceptionally well-suited for the synthesis of oroidin analogues. The strategy involves preparing an oroidin precursor functionalized with either an azide or an alkyne. This "clickable" core can then be reacted with a diverse collection of complementary building blocks (alkynes or azides, respectively) to rapidly assemble a library of analogues. illinois.edu The resulting triazole ring acts as a stable, rigid linker and can function as a bioisostere for the amide bond. alliedacademies.org This approach allows for the modular and efficient exploration of the chemical space around the oroidin scaffold, facilitating the discovery of new bioactive compounds. illinois.edu
| Compound Name | Chemical Class |
|---|---|
| Oroidin | Pyrrole-imidazole alkaloid |
| Hymenidin | Pyrrole-imidazole alkaloid |
| Clathrodin | Pyrrole-imidazole alkaloid |
| Sceptrin | Dimeric pyrrole-imidazole alkaloid |
| 4,5-dibromo-1H-pyrrole-2-carboxamide | Pyrrole derivative |
| 2-aminoimidazole | Imidazole derivative |
| Pyrrole-2-sulfonyl chloride | Pyrrole derivative |
| Pyrrole-2-isocyanate | Pyrrole derivative |
| Pyrrole-2-isothiocyanate | Pyrrole derivative |
| Thiophosgene | Reagent |
| Lawesson's reagent | Reagent |
| Pyrrole-2-trichloroacetone | Pyrrole derivative |
| N-bromosuccinimide (NBS) | Reagent |
| Hydrobromic acid (HBr) | Reagent |
| Dimethyl sulfoxide (DMSO) | Solvent/Reagent |
Preclinical Pharmacological Investigations of Oroidin Hydrochloride
Antimicrobial and Antibiofilm Activities
Oroidin (B1234803), a pyrrole-2-aminoimidazole alkaloid originally isolated from marine sponges of the genus Agelas, has been the subject of significant research for its biological activities. mdpi.comnih.gov As a hydrochloride salt, its properties are investigated in various preclinical models, particularly focusing on its antimicrobial and anticancer potential.
Oroidin and its synthetic analogues have demonstrated notable efficacy in preventing the formation of bacterial biofilms, which are structured communities of bacteria that adhere to surfaces and are notoriously resistant to conventional antibiotics. Oroidin has been identified as a moderate inhibitor of biofilm formation in two medically significant strains of Pseudomonas aeruginosa, PAO1 and PA14. nih.gov
Research has shown that synthetic modifications to the oroidin structure can lead to enhanced antibiofilm properties. For instance, a library of reverse amide (RA) 2-aminoimidazole analogues of oroidin was synthesized, with some derivatives proving to be more potent inhibitors of P. aeruginosa biofilm formation than the parent natural product. rsc.orgnih.gov Furthermore, N-alkylation of the pyrrole (B145914) nitrogen in oroidin was found to increase its activity against biofilms of Acinetobacter baumannii. researchgate.net The natural product has also been noted for its inhibitory effects on the marine α-proteobacterium R. salexigens. researchgate.net
| Compound | Bacterial Strain | Activity | Value | Reference |
|---|---|---|---|---|
| Oroidin | Pseudomonas aeruginosa PAO1 | Biofilm Inhibition (IC50) | 190 µM | nih.gov |
| Oroidin | Pseudomonas aeruginosa PA14 | Biofilm Inhibition (IC50) | 166 µM | nih.gov |
The antibacterial activity of oroidin appears to be more pronounced against Gram-positive bacteria. Studies have shown that oroidin exhibits significant growth inhibition against Staphylococcus aureus (>90% inhibition) and moderate inhibition against Enterococcus faecalis (approximately 50% inhibition). mdpi.comnih.gov In contrast, its activity against the Gram-negative bacterium Escherichia coli was found to be negligible in the same study. mdpi.comnih.gov
The development of synthetic analogues has been a key strategy to broaden the antibacterial spectrum of the oroidin scaffold. A series of 34 analogues were designed and screened, leading to the identification of compounds with enhanced activity. nih.gov One of the most active derivatives, 4-phenyl-2-aminoimidazole 6h, demonstrated potent activity against Gram-positive bacteria and also inhibited the growth of E. coli. mdpi.comnih.gov Further research has focused on creating indole-based analogues of oroidin, which have shown promise as inhibitors of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
| Compound | Bacterial Strain | Activity | Value | Reference |
|---|---|---|---|---|
| Oroidin | Staphylococcus aureus | Growth Inhibition | >90% | mdpi.comnih.gov |
| Oroidin | Enterococcus faecalis | Growth Inhibition | ~50% | mdpi.comnih.gov |
| Oroidin | Escherichia coli | Activity | Inactive | mdpi.comnih.gov |
| Analogue 6h (4-phenyl-2-aminoimidazole) | Gram-positive bacteria | MIC90 | 12.5 µM | nih.gov |
| Analogue 6h (4-phenyl-2-aminoimidazole) | Escherichia coli | MIC90 | 50 µM | nih.gov |
The antifungal potential of oroidin has yielded varied results depending on the fungal species and mechanism studied. Initial screenings reported that oroidin was inactive against the pathogenic yeast Candida albicans. mdpi.comnih.gov However, subsequent research investigating its effect on multidrug resistance mechanisms in fungi revealed a different aspect of its activity. Oroidin was found to inhibit the function of Pdr5p, an ATP-binding cassette (ABC) transporter responsible for the multidrug resistance phenotype in Saccharomyces cerevisiae. researchgate.net Specifically, oroidin demonstrated an IC₅₀ of 20 μM for the inhibition of the Pdr5p transporter's catalytic activity, suggesting it could serve as a tool to reverse drug resistance in pathogenic fungi. researchgate.net
A significant feature of the antibiofilm activity of oroidin and its derivatives is their non-microbicidal mechanism of action. nih.govnih.gov These compounds inhibit the formation of biofilms without directly killing the planktonic (free-floating) bacteria. nih.gov This approach is considered a promising strategy to combat biofilm-related infections, as it may reduce the selective pressure that leads to the development of antibiotic resistance. nih.gov By targeting the developmental processes of biofilms rather than bacterial viability, these molecules act as anti-virulence agents. nih.gov
Antineoplastic and Anticancer Properties
The natural alkaloid oroidin has been evaluated for its anticancer properties, though it has demonstrated only poor to moderate cytotoxicity on its own. nih.gov Screening against a panel of cancer cell lines showed a 50% growth inhibition (GI₅₀) concentration of 42 μM in MCF-7 breast cancer cells and 24 μM in A2780 ovarian cancer cells. nih.gov
The development of focused libraries of synthetic oroidin analogues has successfully identified compounds with significantly enhanced and potent cytotoxic activity. nih.gov This research highlights that the oroidin scaffold is a valuable template for designing novel anticancer agents. For example, the analogue N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide (designated 5l) proved to be a potent inhibitor of cell growth across multiple cell lines, with GI₅₀ values below 5 μM for colon cancer lines HT29 and SW480. nih.gov Other studies have shown that indole-based oroidin analogues are potent inducers of apoptosis in liver (HepG2) and leukemia (THP-1) cancer cells. researchgate.netresearchgate.net
| Compound | Cancer Cell Line | Cancer Type | Activity (GI50) | Reference |
|---|---|---|---|---|
| Oroidin | MCF-7 | Breast | 42 µM | nih.gov |
| Oroidin | A2780 | Ovarian | 24 µM | nih.gov |
| Analogue 5l | HT29 | Colon | <5 µM | nih.gov |
| Analogue 5l | SW480 | Colon | <5 µM | nih.gov |
| Analogue 5l | MCF-7 | Breast | <5 µM | nih.gov |
Modulation of Multidrug Resistance Mechanisms
Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. It is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux anticancer drugs from the cell, thereby reducing their intracellular concentration and efficacy. Oroidin has been shown to counteract this phenomenon by interfering with the activity of MDR enzymes. nih.gov
One of the key mechanisms by which oroidin hydrochloride is thought to modulate multidrug resistance is through the inhibition of specific ABC transporters. Research has demonstrated that oroidin can inhibit the function of Pdr5p, an ABC transporter in Saccharomyces cerevisiae that is a homolog of human ABC transporters involved in multidrug resistance. researchgate.net This inhibition of Pdr5p activity suggests a potential mechanism by which oroidin and its derivatives could reverse multidrug resistance in cancer cells that overexpress similar transporters, such as P-glycoprotein (ABCB1). By blocking the efflux pump, this compound may increase the intracellular accumulation and cytotoxicity of co-administered chemotherapeutic agents.
Inhibition of Heat Shock Protein 90 (Hsp90) ATPase Activity
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of numerous client proteins, many of which are implicated in cancer cell growth, proliferation, and survival. The chaperone function of Hsp90 is dependent on its ATPase activity, making it an attractive target for cancer therapy. nih.govnih.gov
While direct studies on this compound's effect on Hsp90 ATPase activity are limited, research on synthetic analogues of oroidin has provided valuable insights. Certain synthetic analogues of oroidin have been found to target the ATP-binding site of Hsp90. nih.gov This suggests that the oroidin scaffold can serve as a basis for the development of Hsp90 inhibitors. By binding to the ATP pocket in the N-terminal domain of Hsp90, these compounds can inhibit its ATPase activity, leading to the misfolding and subsequent degradation of Hsp90 client proteins, ultimately resulting in cancer cell death. Further investigations are required to specifically determine the inhibitory potential of this compound on Hsp90 ATPase activity.
Induction of Apoptosis in Neoplastic Cells
The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. While extensive research has been conducted on a similarly named compound, oridonin (B1677485), specific studies detailing the induction of apoptosis in neoplastic cells by this compound are not as prevalent in the current body of scientific literature. The available information often pertains to the broader class of pyrrole-imidazole alkaloids or synthetic derivatives of oroidin. These related compounds have been shown to induce apoptosis in various cancer cell lines; however, the precise molecular pathways activated by this compound itself require more direct investigation to be fully elucidated.
Antiparasitic and Antimalarial Efficacy
This compound has demonstrated a notable spectrum of activity against various parasitic protozoa, highlighting its potential as a lead compound for the development of new antiparasitic drugs.
Inhibition of Plasmodium falciparum Enoyl-ACP Reductase (PfFabI)
The enoyl-acyl carrier protein (ACP) reductase (FabI) is an essential enzyme in the type II fatty acid synthesis (FAS-II) pathway of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. This pathway is absent in humans, making PfFabI an attractive target for selective antimalarial drugs. nih.gov At present, there is a lack of direct scientific evidence from preclinical studies specifically demonstrating the inhibition of Plasmodium falciparum enoyl-ACP reductase by this compound.
Activity against Trypanosoma and Leishmania Species
Oroidin has shown moderate anti-protozoal activity against several major human parasites. nih.gov It has been reported to kill or inhibit the growth of Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness, Trypanosoma cruzi, which causes Chagas disease, and Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov While the broad-spectrum antiparasitic activity of oroidin is recognized, detailed studies providing specific half-maximal inhibitory concentration (IC50) values for this compound against various strains of Trypanosoma and Leishmania species are limited in publicly available research.
Other Biological Activities
Beyond its anticancer and antiparasitic properties, this compound and its analogues have been investigated for other significant biological activities.
One of the most well-documented additional activities of oroidin is its ability to inhibit the formation of bacterial biofilms. nih.gov Biofilms are structured communities of bacteria encapsulated in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Oroidin has been shown to be a moderate inhibitor of biofilm formation in Pseudomonas aeruginosa, a medically important opportunistic pathogen. researchgate.net The mechanism of action is believed to be non-microbicidal, meaning it interferes with the processes of biofilm development rather than directly killing the bacteria. researchgate.net This makes oroidin and its derivatives attractive candidates for the development of anti-biofilm agents that could be used in combination with traditional antibiotics to treat persistent bacterial infections.
The following table summarizes the inhibitory activity of oroidin against Pseudomonas aeruginosa biofilm formation:
| Strain | IC50 (µM) |
| P. aeruginosa PAO1 | 190 |
| P. aeruginosa PA14 | 166 |
| Data sourced from a study on amide isosteres of oroidin. researchgate.net |
Furthermore, oroidin analogues have been explored for their antiviral potential. Certain synthetic analogues have been screened against various RNA viruses, with some compounds showing selective inhibition of the hepatitis C virus (HCV) replicon. nih.gov Additionally, the anti-inflammatory properties of oroidin-inspired derivatives have been demonstrated in preclinical models, suggesting a potential role for this class of compounds in treating inflammatory conditions.
Voltage-Gated Potassium Channel Modulation
Oroidin and its synthetic analogues have been identified as inhibitors of the K(v)1 subfamily of voltage-gated potassium channels. nih.gov In a study evaluating the inhibitory effects of these compounds, a series of analogues were tested against six isoforms of the K(v)1 subfamily (K(v)1.1–K(v)1.6). The research demonstrated that while oroidin itself showed some activity, certain synthetic analogues displayed significantly higher potency.
One of the most potent inhibitors identified was the (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide, an analogue of oroidin. nih.gov This compound exhibited IC50 values in the low micromolar range against K(v)1.3, K(v)1.4, K(v)1.5, and K(v)1.6 channels. nih.gov Notably, all the tested compounds, including the oroidin analogues, showed selectivity against K(v)1.1 and K(v)1.2 channels. nih.gov
Further evaluation in a secondary screening system using Xenopus laevis oocytes confirmed the activity and selectivity of these compounds. In this system, the most active analogues demonstrated IC50 values below 1 µM against K(v)1.3–K(v)1.6 channels. nih.gov These findings suggest that the oroidin scaffold is a promising starting point for the development of more potent and selective inhibitors of voltage-gated potassium channels. nih.gov
| Compound/Analogue | Target Channel(s) | IC50 Values (µM) | Selectivity |
| (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide | K(v)1.3, K(v)1.4, K(v)1.5, K(v)1.6 | 1.4 - 6.1 | Selective against K(v)1.1 and K(v)1.2 |
| Most active analogues (in Xenopus laevis oocytes) | K(v)1.3–K(v)1.6 | < 1 | Confirmed selectivity |
Antifouling Properties and Inhibition of Marine Organism Settlement
Oroidin and its derivatives have demonstrated significant antifouling properties, primarily through the inhibition of biofilm formation by marine organisms. Research has shown that both oroidin and its synthetic analogue, dihydrooroidin (DHO), can completely inhibit the formation of biofilms by the marine bacterium Halomonas pacifica at a concentration of 100 µM.
A key aspect of this antifouling activity is that it appears to operate through a non-microbicidal mechanism. Studies on the growth curves of H. pacifica in the presence of oroidin or DHO showed no difference in planktonic growth rates, indicating that these compounds inhibit biofilm development rather than killing the bacteria. While both compounds were equally effective in inhibiting biofilm formation, DHO is considered a more attractive candidate for practical applications due to its large-scale chemical synthesis feasibility.
The antifouling potential of DHO was further investigated by incorporating it into a marine-based paint. The results from a marine mesocosm study showed that the paint containing DHO was effective in preventing marine biofouling processes. This highlights the potential of oroidin-based compounds as environmentally friendly antifouling agents.
| Compound | Target Organism | Concentration for Complete Biofilm Inhibition | Mechanism of Action |
| Oroidin | Halomonas pacifica | 100 µM | Non-microbicidal |
| Dihydrooroidin (DHO) | Halomonas pacifica | 100 µM | Non-microbicidal |
Immunomodulatory Activities
The immunomodulatory activities of oroidin and its derivatives have been explored through investigations into their anti-inflammatory and antiviral properties. While direct studies on "immunomodulation" by this compound are limited, related research provides insights into its potential effects on the immune system.
Oroidin-inspired derivatives have been evaluated for their anti-inflammatory effects. For instance, certain derivatives have been studied in a zebrafish inflammation model, suggesting that the oroidin scaffold could be a promising basis for the development of anti-inflammatory agents.
Furthermore, synthetic analogues of oroidin have been screened for their antiviral potential. In one study, 157 synthetic analogues of oroidin and the related marine alkaloid clathrodin (B1669156) were tested against replicon models of two RNA viruses, Hepatitis C virus (HCV) and Chikungunya virus (CHIKV). nih.gov Four of these compounds were found to selectively inhibit the HCV replicon with IC50 values ranging from 1.6 to 4.6 µM. nih.gov The mechanism of this antiviral activity was hypothesized to be the inhibition of the host cell chaperone Hsp90, which is essential for the replication of many viruses. nih.gov The interaction with Hsp90 was supported by microscale thermophoresis and molecular modeling, with Kd values between 18 and 79 µM. nih.gov This antiviral activity, by targeting a host factor, represents an indirect immunomodulatory effect, as it can influence the host's response to viral infections.
| Compound Class | Activity | Model System/Target | Key Findings |
| Oroidin-inspired derivatives | Anti-inflammatory | Zebrafish inflammation model | Promising lead scaffold for treating inflammation |
| Synthetic oroidin analogues | Antiviral (HCV) | Hepatitis C virus replicon model | Selective inhibition with IC50 values of 1.6-4.6 µM |
| Synthetic oroidin analogues | Hsp90 Inhibition | Microscale thermophoresis, Molecular modeling | Interaction with Hsp90 with Kd values of 18-79 µM |
Structure Activity Relationship Sar Studies of Oroidin Hydrochloride Analogues
Impact of Pyrrole (B145914) and Imidazole (B134444) Moiety Modifications on Biological Activity
The pyrrole and imidazole rings are fundamental components of the oroidin (B1234803) scaffold, and modifications to these moieties have been shown to significantly influence biological activity. The dibromo-pyrrole moiety, in particular, has been a key focus of synthetic modifications.
Research has shown that the imidazole group acts as an enhancer of the biological activity exerted by the pyrrole portion. nih.gov In studies on the antimicrobial properties of oroidin analogues, it was found that while the natural product clathrodin (B1669156) (which lacks the bromine atoms on the pyrrole ring) showed almost no antimicrobial activity, its dibromo analogue, oroidin, exhibited promising growth inhibition of Gram-positive bacteria such as S. aureus and E. faecalis. nih.gov This highlights the importance of the halogenation on the pyrrole ring for this specific activity.
Further studies have explored the replacement of the dibromo-pyrrole ring with other aromatic systems. For instance, substituting the dibromo-pyrrole with indole (B1671886) and substituted indole rings has been investigated to modulate the spatial and hydrophobic/hydrophilic properties of the molecules. nih.gov In a study of 157 synthetic analogues of clathrodin and oroidin screened for antiviral activity, four compounds belonging to the 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole class were found to selectively inhibit the hepatitis C virus (HCV) replicon. nih.gov This indicates that significant alterations to the pyrrole moiety can lead to novel biological activities.
Modifications of the 2-aminoimidazole ring have also been explored. The protonation propensity of the 2-aminoimidazole group has been suggested as an important prerequisite for potent antibiofilm activity. researchgate.net Simplified oroidin analogues, such as 4/5-aroyl-2-aminoimidazoles, have been synthesized and evaluated as microbial biofilm inhibitors, underscoring the importance of the imidazole core in mediating biological effects. researchgate.net
| Compound | Pyrrole Moiety Modification | Imidazole Moiety Modification | Observed Biological Activity |
|---|---|---|---|
| Oroidin | 4,5-dibromo-1H-pyrrole-2-carboxamide | 2-amino-1H-imidazol-4-yl | Moderate inhibitor of Pseudomonas aeruginosa biofilm growth. nih.gov |
| Clathrodin | 1H-pyrrole-2-carboxamide | 2-amino-1H-imidazol-4-yl | Almost no antimicrobial activity. nih.gov |
| Analogue with Indole Ring | Indole ring replacing dibromo-pyrrole | Unmodified | Investigated for altered antimicrobial properties. nih.gov |
| 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole analogue | Replaced with 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole | Unmodified | Selective inhibition of HCV replicon. nih.gov |
Role of Side Chain Functionalization in Potency and Selectivity
The propenyl linker connecting the pyrrole and imidazole moieties in oroidin is a critical element for functionalization to modulate potency and selectivity. Studies have shown that modifications to this side chain can lead to significant improvements in biological activity and, in some cases, reduce toxicity.
In the development of anticancer agents based on the oroidin scaffold, a series of focused libraries were created with modifications to the side chain. While oroidin itself showed poor cytotoxicity against a panel of cancer cell lines, certain analogues with modified side chains demonstrated potent growth inhibition. nih.gov For example, the replacement of the 2-aminoimidazole group and the propenyl linker with a biphenyl-4-ylmethyl group resulted in N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide, which exhibited significant activity against a range of cancer cell lines, including colon, skin, prostate, and pancreatic cancer cells. nih.gov This suggests that for anticancer activity, the 2-aminoimidazole moiety may not be essential and can be replaced by other functionalities to enhance potency.
In the context of antibiofilm activity, modifications to the side chain have also yielded promising results. Aliphatic derivatives of oroidin have been found to be non-toxic at much higher concentrations compared to the parent compound. nih.gov For instance, while oroidin displayed toxicity to C. elegans at concentrations above 650 μM, several aliphatic derivatives were non-toxic even at 1 mM. nih.gov This indicates that side chain functionalization can be a viable strategy to decouple the desired biological activity from off-target toxicity.
| Compound | Side Chain Modification | Biological Activity | Reference |
|---|---|---|---|
| Oroidin | (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl) | Poorly cytotoxic (GI50 >50 μM in most cell lines) | nih.gov |
| N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide | Replacement of the entire side chain and imidazole with N-(biphenyl-4-ylmethyl) | Potent inhibitor of cell growth (GI50 <5 μM against several cell lines) | nih.gov |
| Aliphatic derivatives (e.g., 8a, 29, 30, 31) | Modifications to the linker chain | Non-toxic to C. elegans at concentrations up to 1 mM | nih.gov |
Investigation of Stereochemical Influences on Biological Response
The influence of stereochemistry on the biological activity of natural products and their analogues is a critical aspect of drug design. While oroidin itself is achiral, the introduction of stereocenters through modification can have a profound impact on biological response, affecting target binding, metabolism, and cellular uptake. unimi.it
In studies of nature-inspired compounds, it has been generally observed that stereochemistry is a driver for potency and pharmacokinetics. unimi.it For certain classes of compounds, stereochemistry can affect protein transport systems, leading to stereospecific uptake of drugs. unimi.it While specific studies focusing solely on the stereochemical influences of oroidin hydrochloride analogues are not extensively detailed in the provided search results, the general principles of medicinal chemistry suggest that if chiral centers are introduced into the oroidin scaffold, the biological response would likely be stereospecific. For example, if the propenyl side chain were to be modified to include a chiral center, the resulting enantiomers or diastereomers would be expected to exhibit different biological activities. Molecular modeling studies on other natural product derivatives have shown that stereochemistry can affect target binding and lead to significant differences in biological activity. unimi.it
Comparative Analysis of Isosteric Replacements and their Effect on Bioactivity
Isosteric replacement is a widely used strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound while retaining its biological activity. In the context of oroidin analogues, the amide bond in the side chain has been a target for isosteric replacement to enhance antibiofilm properties.
The synthesis and biological evaluation of sulfonamide, urea (B33335), and thiourea (B124793) isosteres of oroidin have been reported. nih.gov These replacements for the amide linkage were investigated for their ability to inhibit biofilm formation by Pseudomonas aeruginosa. The results indicated that the inhibition of biofilm development could be modulated by these isosteric replacements, with some analogues showing improved potency compared to the parent natural product. nih.gov For example, one of the most active derivatives was able to selectively inhibit P. aeruginosa biofilm development and was also found to be non-toxic to C. elegans at concentrations up to 1 mM. nih.gov
Interestingly, while some of these isosteres were potent inhibitors of biofilm formation, they were only modest dispersal agents against pre-formed biofilms. nih.gov This suggests that the mechanisms for biofilm inhibition and dispersal can be distinct and are differentially affected by the nature of the isosteric linkage. The data from these studies reinforce the idea that the amide bond in oroidin is not essential for antibiofilm activity and that its replacement with other functional groups can lead to more potent and less toxic compounds. nih.gov
| Analogue Type | Isosteric Replacement for Amide Bond | Effect on Bioactivity | Reference |
|---|---|---|---|
| Sulfonamide analogue | Sulfonamide | Modulated antibiofilm activity against P. aeruginosa | nih.gov |
| Urea analogue | Urea | Modulated antibiofilm activity against P. aeruginosa | nih.gov |
| Thiourea analogue | Thiourea | Modulated antibiofilm activity against P. aeruginosa | nih.gov |
Development of Predictive Models for Enhanced Bioactivity and Selectivity
To accelerate the discovery of novel and potent oroidin analogues, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling have been employed. These predictive models aim to establish a mathematical relationship between the chemical structure of the analogues and their biological activity, thereby guiding the design of new compounds with enhanced bioactivity and selectivity.
In silico studies have been carried out on derivatives of oroidin to identify potent inhibitors of Heat shock protein 90 (Hsp90), a significant target in cancer therapy. researchgate.net In one such study, thirty-nine derivatives of oroidin were designed, and their interactions with Hsp90 were studied using docking simulations. researchgate.net Quantum mechanical parameters, such as HOMO-LUMO energies and dipole moments, were calculated to develop QSAR models. researchgate.net These models helped in identifying twenty-eight derived compounds with higher predicted binding energies to Hsp90 compared to the parent oroidin. researchgate.net
Further computational studies have explored how specific substitutions on the oroidin scaffold could lead to better interactions within the binding site of a target protein. For instance, the introduction of a carboxylic acid group in the side chain or modifications to the bromine substitution on the pyrrole ring were predicted to favor greater electrostatic and van der Waals interactions, leading to higher binding energies. researchgate.net These predictive models, coupled with ADME (absorption, distribution, metabolism, and excretion) predictions and theoretical toxicity tests, provide a powerful platform for the virtual screening of oroidin derivatives and the selection of the most promising candidates for synthesis and in vitro testing. researchgate.netresearchgate.net
Molecular Targets and Mechanisms of Action
Characterization of Specific Protein and Enzyme Interactions
Oroidin (B1234803) hydrochloride and its analogues have been shown to interact with several key proteins and enzymes, leading to the modulation of their functions. These interactions are central to the compound's biological effects.
Bacterial DNA Gyrase and ATP-Binding Site Interactions
Synthetic analogues of oroidin have been specifically designed to target the ATP-binding site of bacterial DNA gyrase. nih.govnih.gov This enzyme is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it a well-established antibacterial target. nih.gov The ATP-binding site is located on the GyrB subunit of the enzyme. researchgate.netresearchmap.jp The interaction of oroidin analogues with this site is ATP-competitive, meaning they vie with ATP for binding, thereby inhibiting the enzyme's ATPase activity. This inhibition prevents the conformational changes necessary for DNA gyrase to introduce negative supercoils into bacterial DNA, ultimately leading to a cessation of DNA replication and bacterial cell death. nih.gov The structural similarity between the ATP-binding site of bacterial DNA gyrase and other key eukaryotic enzymes has prompted further investigation into the broader activity of oroidin and its derivatives. nih.gov
Multidrug Resistance Efflux Pump Modulation
Oroidin has been identified as an inhibitor of the multidrug resistance (MDR) efflux pump Pdr5p in the model organism Saccharomyces cerevisiae. nih.gov Pdr5p is an ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, contributing to the multidrug resistance phenotype. nih.gov Oroidin was found to inhibit the ATPase activity of Pdr5p, which is essential for its transport function. This inhibition disrupts the pump's ability to expel antifungal agents, thereby sensitizing the yeast to these drugs.
| Parameter | Value | Reference |
| Target | Pdr5p (in S. cerevisiae) | nih.gov |
| Effect | Inhibition of ATPase activity | |
| IC₅₀ | 20 µM | |
| Rhodamine 6G Efflux Inhibition | 60% at 200 µM |
This modulation of efflux pump activity suggests that oroidin could serve as a lead compound for the development of chemosensitizing agents to be used in combination with existing antimicrobial drugs.
Heat Shock Protein 90 (Hsp90) Binding Dynamics
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are involved in signal transduction and cell cycle regulation. The ATP-binding site of Hsp90 shares high structural similarity with that of bacterial DNA gyrase. nih.gov This similarity led to the investigation of oroidin analogues as Hsp90 inhibitors. Synthetic analogues of oroidin have been shown to bind to the N-terminal ATP-binding pocket of Hsp90. nih.gov This binding is competitive with ATP and inhibits the chaperone's intrinsic ATPase activity, which is essential for its function. Microscale thermophoresis and molecular modeling have confirmed the interaction of these analogues with Hsp90. nih.gov
| Parameter | Value | Reference |
| Target | Heat Shock Protein 90 (Hsp90) | nih.gov |
| Binding Site | N-terminal ATP-binding pocket | nih.gov |
| Binding Affinity (Kd) of Analogues | 18-79 µM | nih.gov |
| Effect | Inhibition of ATPase activity |
The inhibition of Hsp90 can lead to the destabilization and degradation of its client proteins, many of which are oncoproteins, highlighting a potential mechanism for the anticancer activity of oroidin derivatives.
Response Regulator Protein BfmR Targeting
In the context of bacterial biofilms, the response regulator protein BfmR has been identified as a potential target for 2-aminoimidazole-based compounds, a class to which oroidin belongs. BfmR is a key transcriptional regulator involved in the control of biofilm formation in pathogens such as Acinetobacter baumannii. Oroidin and its synthetic analogues have been extensively studied for their ability to inhibit and disperse bacterial biofilms. The proposed mechanism involves the interaction of the 2-aminoimidazole moiety with BfmR, disrupting its regulatory function and thereby preventing the establishment of the biofilm matrix. While the precise binding dynamics and affinity of oroidin hydrochloride for BfmR have not been fully elucidated, the targeting of this response regulator represents a significant aspect of its antibiofilm activity.
Cellular and Subcellular Level Mechanistic Investigations
The interaction of oroidin and its analogues with various molecular targets translates into observable effects at the cellular and subcellular levels. These investigations provide a broader understanding of the compound's biological impact.
While direct experimental data on the subcellular localization of this compound is limited, studies on its analogues and related compounds provide insights into its cellular mechanisms. Oroidin-related alkaloids have been shown to prevent the degradation of IκBα in HeLa cells, suggesting an impact on the proteasome pathway. In these studies, immunofluorescence microscopy revealed that in the presence of a palau'amine (an oroidin-derived alkaloid), IκBα remains distributed throughout the cytoplasm, indicating that its degradation has been inhibited.
Furthermore, numerous synthetic analogues of oroidin have been demonstrated to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma and acute monocytic leukaemia. The induction of apoptosis is a key mechanism of action for many anticancer agents. Studies on these analogues have shown that they can trigger cell death through pathways involving the loss of cell membrane asymmetry, an early indicator of apoptosis. Cell cycle analysis of cancer cells treated with oroidin analogues has revealed an increase in the sub-G1 cell population, which is indicative of DNA fragmentation and apoptosis.
Although detailed mechanistic studies often focus on more potent synthetic derivatives, the foundational structure of oroidin is responsible for these cellular effects. The collective evidence suggests that this compound's mechanism of action at the cellular level likely involves the induction of programmed cell death and the disruption of key cellular signaling pathways, driven by its interactions with the molecular targets detailed above.
Proposed Bacterial Cell Membrane Disruption
One of the proposed mechanisms for the antimicrobial and antibiofilm activity of oroidin and its analogues is the disruption of the bacterial cell membrane. nih.govresearchgate.net This hypothesis is predicated on the understanding that many antimicrobial compounds exert their effects by compromising the integrity of this essential bacterial structure, leading to leakage of cellular contents and ultimately, cell death.
While direct, detailed studies elucidating the precise molecular interactions of this compound with the bacterial lipid bilayer are still emerging, the concept is supported by broader research on marine alkaloids. The structural characteristics of oroidin, including its charged 2-aminoimidazole moiety and its lipophilic dibromopyrrole group, may facilitate its interaction with and insertion into the negatively charged bacterial cell membranes. This interaction could potentially lead to the formation of pores or channels, or a more general destabilization of the membrane's structure and function. The antimicrobial activity of oroidin has been noted to be more pronounced against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, which could be related to the differences in cell wall structure compared to Gram-negative bacteria. nih.gov
Further research, potentially utilizing techniques such as membrane permeabilization assays with fluorescent dyes or model lipid bilayer studies, is necessary to fully characterize the extent and nature of this compound's interaction with bacterial cell membranes.
Regulation of Biofilm Development Pathways
A more extensively investigated mechanism of action for oroidin and its derivatives is the regulation of bacterial biofilm development pathways. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which offer protection from antibiotics and host immune responses. Oroidin has demonstrated the ability to inhibit biofilm formation in various bacteria, including the opportunistic pathogen Pseudomonas aeruginosa, without directly killing the bacteria (a non-microbicidal mechanism). researchgate.netnih.gov
Research suggests that oroidin's antibiofilm activity may be linked to its interference with bacterial communication systems, particularly quorum sensing (QS). researchgate.net Quorum sensing is a cell-to-cell signaling mechanism that allows bacteria to coordinate gene expression based on population density. This system is crucial for the regulation of virulence factors and the formation of biofilms in many pathogenic bacteria. nih.gov The structural similarity of some related compounds to N-acyl-homoserine lactone (AHL), a common signaling molecule in Gram-negative bacteria, supports the hypothesis that oroidin may act as a competitive inhibitor of QS receptors. researchgate.net
While direct studies on this compound are ongoing, research on the structurally similar compound, oridonin (B1677485), provides significant insights. In Pseudomonas aeruginosa, oridonin has been shown to inhibit the production of several QS-regulated virulence factors and significantly reduce biofilm formation. e3s-conferences.org This suggests that this compound may act through a similar pathway, disrupting the signaling cascades that lead to the establishment of mature biofilms. The inhibition of biofilm formation is a key therapeutic strategy, as it can render bacteria more susceptible to conventional antibiotics. nih.gov
Table 1: Effect of Oridonin on Biofilm Formation and Quorum Sensing-Regulated Factors in Pseudomonas aeruginosa PAO1
| Concentration | Biofilm Inhibition (%) | Pyocyanin Reduction (%) | Rhamnolipids Reduction (%) | Elastase Reduction (%) | Protease Reduction (%) |
| 125 µg/ml (MIC) | 57.7 | 58.4 | 64.3 | 58.6 | 49.1 |
| 62.5 µg/ml (1/2 MIC) | 48.4 | - | - | - | - |
| 31.3 µg/ml (1/4 MIC) | 40.3 | - | - | - | - |
Data adapted from a study on oridonin, a compound with structural and functional similarities to oroidin, demonstrating its impact on P. aeruginosa. e3s-conferences.org
Table 2: Inhibitory Concentration (IC50) of Oroidin against Pseudomonas aeruginosa Biofilm Formation
| Bacterial Strain | IC50 (µM) |
| PAO1 | 190 |
| PA14 | 166 |
This table presents the concentration of oroidin required to inhibit 50% of biofilm formation in two different strains of P. aeruginosa. researchgate.net
Bioprospecting and Chemodiversity of Oroidin Producing Organisms
Distribution and Isolation from Marine Sponge Genera (Agelas, Hymeniacidon, Cymbaxinella, Axinella)
Oroidin (B1234803) was first isolated in 1971 from the marine sponge Agelas oroides nih.govnih.gov. Since then, the genus Agelas has been recognized as a prolific producer of oroidin and a diverse array of related pyrrole-imidazole alkaloids oup.com. Species such as Agelas mauritiana and Agelas sventres have also been identified as sources of oroidin nih.govwikipedia.org. The isolation process from these sponges typically involves extraction with methanol, followed by solvent-solvent partitioning and chromatographic techniques to purify the compound rti.orgnih.gov.
The distribution of oroidin and its structural analogues extends to other sponge genera, indicating a broader chemodiversity. While direct isolation of oroidin hydrochloride from Hymeniacidon species is less commonly reported, these sponges are known to produce structurally related alkaloids like hymenialdisine (B1662288) nih.gov. Oroidin is considered a key biosynthetic precursor to these more complex molecules nih.gov. Similarly, sponges of the genus Axinella are known sources of various pyrrole-imidazole alkaloids, with oroidin serving as a fundamental building block for their biosynthesis nih.gov. For instance, hymenialdisine has been isolated from sponges of the genus Axinella nih.gov. The genus Cymbaxinella is also known to produce unique alkaloids, and metabolomic studies have been conducted on species like Cymbaxinella damicornis nih.gov.
The following table summarizes the distribution of oroidin and related alkaloids in the specified marine sponge genera.
| Genus | Oroidin Presence | Related Alkaloids Isolated |
| Agelas | Confirmed | Mauritiamine, Keramadine, Dispacamide |
| Hymeniacidon | Precursor | Hymenialdisine, Spongiacidins |
| Cymbaxinella | Not explicitly confirmed | Parazoanthine alkaloids (from associated zoanthids) |
| Axinella | Precursor | Hymenialdisine, Axinellamines |
Metabolomics Approaches for Identifying Related Secondary Metabolites
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an indispensable tool in marine natural products research. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with multivariate data analysis, enable the rapid detection and characterization of a wide range of secondary metabolites from complex sponge extracts universiteitleiden.nldntb.gov.uamdpi.com.
These approaches have been instrumental in identifying novel oroidin-related compounds and understanding the chemical diversity within sponge metabolomes. By comparing the metabolic profiles of different sponge species or individuals from various geographical locations, researchers can identify unique chemical signatures and discover new derivatives nih.govnih.gov. For example, metabolomic profiling of Axinella and other sponge genera has revealed a complex repertoire of alkaloids and other bioactive compounds nih.govjapsonline.com.
Metabolomic studies can also provide insights into the biosynthesis of these complex molecules. By identifying potential precursors and intermediates in sponge extracts, scientists can piece together the biosynthetic pathways leading to oroidin and its derivatives nih.gov. This information is crucial for future efforts in synthetic biology and the sustainable production of these valuable compounds. The application of metabolomics to marine sponges like Hymeniacidon perlevis has been used to analyze the secondary metabolites produced by associated actinomycetes oup.com.
Chemoecological Aspects of this compound Production and Secretion in Marine Ecosystems
The production of oroidin and related alkaloids by marine sponges is not arbitrary; it serves crucial ecological functions that contribute to the survival and success of these sessile organisms in competitive marine environments nih.govfao.org. One of the primary roles of oroidin is as a chemical defense mechanism against predators nih.govwikipedia.org. The bitter taste and potential toxicity of these compounds deter feeding by fish and other marine predators, thereby protecting the sponge from predation wikipedia.org.
Furthermore, oroidin exhibits potent antifouling properties nih.govrti.org. Biofouling, the accumulation of microorganisms, plants, algae, or small animals on wetted surfaces, is a major challenge for sessile marine organisms. Sponges secrete compounds like oroidin to prevent the settlement and growth of fouling organisms on their surfaces, ensuring that their pores remain clear for filter-feeding researchgate.net. Studies have shown that oroidin can inhibit the formation of bacterial biofilms, which is often the initial step in the fouling process nih.govwikipedia.orgresearchgate.net.
The production and secretion of oroidin are likely influenced by various environmental cues and biological interactions. Sponges can release these chemical defenses into the surrounding water to ward off competitors for space, such as corals and other sponges researchgate.net. The concentration of these compounds within the sponge and the amount secreted can vary depending on the presence of threats, highlighting a dynamic and responsive chemical defense system researchgate.net. The intricate interplay between the sponge, its microbiome, and the surrounding ecosystem governs the production of these ecologically significant metabolites nih.govyoutube.com.
Future Directions and Research Perspectives
Advancements in Bioinspired Synthesis and Combinatorial Chemistry for Oroidin (B1234803) Analogues
The structural simplicity of oroidin makes it an ideal starting point for chemical optimization and the generation of compound libraries. nih.govresearchgate.net Bioinspired synthesis, which mimics natural biosynthetic pathways, offers an efficient strategy to access complex molecular architectures derived from the oroidin core. nih.gov Researchers have successfully employed total synthesis strategies, sometimes involving intermediates like imidazo[1,2-a]pyrimidines, to produce oroidin and related alkaloids such as hymenidin (B1674120) and clathrodin (B1669156). nih.govresearchgate.net These synthetic routes are designed to be efficient and scalable, avoiding costly reagents and complex protection schemes, which is crucial for generating a diverse range of analogues. nih.gov
Combinatorial chemistry has become a cornerstone in the exploration of the oroidin chemical space. fiveable.menih.govwikipedia.org This approach facilitates the rapid and systematic synthesis of large, focused libraries of compounds where different structural components of the oroidin molecule are varied. nih.govfiveable.me For instance, structure-activity relationship (SAR) studies have demonstrated that modifications to the 2-aminoimidazole motif and the brominated pyrrolecarboxamide subunit can significantly impact biological activity. rsc.org By creating libraries of analogues with variations in these regions, researchers can efficiently screen for compounds with enhanced potency and selectivity against specific biological targets. nih.govrsc.org
| Strategy | Description | Key Findings/Examples | Reference |
|---|---|---|---|
| Focused Libraries | Development of small, targeted libraries to explore specific structure-activity relationships. Eight focused libraries comprising thirty compounds were developed to probe anticancer activity. | Identified potent inhibitors of cancer cell growth, such as N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide (5l), with GI50 values <5 μM against multiple cancer cell lines. | nih.gov |
| Scaffold-Based Design | Utilizing the oroidin scaffold to design and synthesize new analogues for specific applications, such as antimicrobial agents. 34 new analogues were created and screened. | Discovered analogues with significant antimicrobial properties; 4-phenyl-2-aminoimidazole exhibited MIC90 values of 12.5 µM against Gram-positive bacteria. | nih.govresearchgate.net |
| Total Synthesis via Heterocyclic Intermediates | Total syntheses of oroidin and related alkaloids (hymenidin, clathrodin) were achieved using an imidazo[1,2-a]pyrimidine (B1208166) intermediate. | This approach provides an efficient and scalable route, enabling further functionalization of the core structure for creating diverse analogues. | nih.govresearchgate.net |
| Analogue Synthesis for Apoptosis Induction | A library of clathrodin and oroidin analogues was synthesized by modifying the linker between the pyrrole (B145914) and imidazole (B134444) moieties to create more stable and conformationally restricted molecules. | Indole-based analogues were identified as potent inducers of apoptosis in HepG2 and THP-1 cancer cell lines, with EC50 values in the low micromolar range. | researchgate.net |
Integration of Computational Chemistry and In Silico Studies in Lead Compound Optimization
Computational chemistry and in silico modeling are indispensable tools for accelerating the lead optimization phase in drug discovery. science.govpatsnap.comdanaher.comfrontiersin.org These methods allow for the rational design and prioritization of oroidin analogues before their synthesis, saving significant time and resources. nih.govpatsnap.com Techniques like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling are used to predict how structural modifications will affect a compound's binding affinity and activity against a biological target. patsnap.comnih.gov
For oroidin derivatives, in silico studies have been employed to screen for potential inhibitors of targets like the cellular chaperone Hsp90. researchgate.netnih.gov Virtual screenings of designed oroidin derivatives can be performed using programs like AutoDock to evaluate their binding potential. researchgate.net Furthermore, Density Functional Theory (DFT) studies can investigate quantum mechanical parameters such as HOMO-LUMO energies and dipole moments, which provide insights into the electronic properties of the molecules relevant to their biological activity. researchgate.net These computational approaches help to refine lead compounds by optimizing their absorption, distribution, metabolism, and excretion (ADMET) properties and predicting potential toxicity. nih.govmdpi.comresearchgate.net
| Computational Method | Application | Key Insights | Reference |
|---|---|---|---|
| Virtual Screening & Molecular Docking | Screening of 39 oroidin derivatives to identify potential Hsp90 inhibitors. Molecular modeling to support the hypothesis of interaction with the Hsp90 ATP-binding site. | Identified derivatives with favorable binding energies and interactions with key residues in the Hsp90 ATP-binding site, suggesting a basis for their antiviral activity. | researchgate.netnih.gov |
| Density Functional Theory (DFT) | Investigation of quantum mechanical parameters (HOMO-LUMO energies, dipole moments) of oroidin derivatives. | Provided data on ionization potential, electron affinity, and chemical hardness, helping to understand the electronic aspects of their biological interactions. | researchgate.net |
| ADMET Prediction | In silico assessment of the pharmacokinetic and toxicity profiles of new compounds. | Allows for early-stage filtering of compounds with poor drug-like properties, prioritizing candidates for synthesis and experimental testing. | nih.govmdpi.com |
| Molecular Dynamics (MD) Simulation | Used to assess the stability of the ligand-receptor complex in a physiological environment over time. | Confirms the stability of binding interactions predicted by molecular docking, providing greater confidence in the proposed mechanism of action. | nih.govmdpi.com |
Exploration of Novel Biological Targets and Therapeutic Applications for Oroidin Hydrochloride
The oroidin scaffold has demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects. researchgate.netnih.govnih.gov A key future direction is the systematic exploration of novel biological targets to expand the therapeutic applications of this compound and its analogues.
Initial research has identified Heat shock protein 90 (Hsp90) as a target for oroidin analogues. nih.gov Hsp90 is a chaperone protein essential for the stability and function of numerous client proteins involved in cell growth and survival, making it a compelling target in oncology and virology. researchgate.net Synthetic analogues of oroidin have shown inhibitory activity against the replication of RNA viruses like Hepatitis C (HCV) and Chikungunya virus (CHIKV) by targeting the Hsp90 ATP-binding site. nih.gov Other studies have highlighted the potential of oroidin derivatives as inhibitors of bacterial biofilm formation and as inducers of apoptosis in cancer cells. researchgate.netrsc.orgrsc.org The anticancer activity has been observed against a range of cell lines, including breast, colon, ovarian, and prostate cancer. nih.gov
Future research should focus on target deconvolution studies for the most active analogues to identify their precise molecular mechanisms of action. This could unveil novel targets and pathways, opening up new therapeutic avenues. For example, the immunosuppressive and adrenoceptor-related activities reported for oroidin suggest potential applications in inflammatory and cardiovascular diseases that are yet to be fully explored. researchgate.net
| Biological Target/Process | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|
| Hsp90 (Heat Shock Protein 90) | Antiviral, Anticancer | Analogues inhibit the Hsp90 ATP-binding site, leading to inhibition of HCV and CHIKV replication. Hsp90 inhibition can also down-regulate mutant EGFR in tumors. | researchgate.netnih.gov |
| Bacterial Biofilm Formation | Antibacterial | Acyl-2-aminoimidazolyl analogues of oroidin inhibit biofilm formation in medically relevant bacterial pathogens with minimal microbicidal effect. | rsc.org |
| Apoptosis Induction | Anticancer | Indole-based oroidin analogues induce apoptosis in human liver (HepG2) and monocytic leukemia (THP-1) cancer cells. | researchgate.netrsc.org |
| 20S Proteasome | Anticancer | Related oroidin alkaloids like dibromophakellin have shown inhibitory potential against proteasomal activities, a key target in cancer therapy. | researchgate.net |
| Adrenoceptors (Potential) | Cardiovascular/Neurological | Early reports of adrenoceptor-related activities suggest a potential, yet unexplored, application for oroidin derivatives. | researchgate.net |
Development of this compound Analogues as Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that protein's function in its native biological context. mskcc.orgnih.gov The development of high-quality chemical probes is crucial for target validation in drug discovery. nih.govpageplace.de The oroidin scaffold, with its synthetic tractability and proven ability to interact with important biological targets, is an excellent candidate for the development of chemical probes. nih.govnih.gov
To serve as a chemical probe, an oroidin analogue must be modified to include a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, or a photoaffinity tag. mdpi.com These modifications allow for the visualization of the target protein within cells or the isolation of the protein for identification and further study. mskcc.org For example, an oroidin analogue could be functionalized with a terminal alkyne group, which can be used in "click chemistry" reactions to attach various tags. The development of such probes would allow researchers to investigate the cellular roles of targets like Hsp90 with high precision. By using probes based on the oroidin scaffold, scientists can confirm target engagement in cells, study downstream biological effects, and identify new binding partners, thereby deepening our understanding of the pathways modulated by this class of compounds. mskcc.orgnih.gov
Q & A
Q. What are the established methods for synthesizing and characterizing Oroidin hydrochloride?
this compound is typically synthesized via convergent approaches, combining pyrrole and imidazole precursors through amide coupling. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity and high-performance liquid chromatography (HPLC) for purity assessment. Mass spectrometry (MS) is critical for verifying molecular weight, while elemental analysis ensures stoichiometric accuracy . For novel analogues, X-ray crystallography may be employed to resolve stereochemical ambiguities.
Q. How should researchers design in vitro assays to evaluate this compound’s antimicrobial activity?
Standard assays include broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial strains (e.g., E. coli). DNA gyrase inhibition can be assessed via supercoiling assays using agarose gel electrophoresis or fluorometric methods with ethidium bromide intercalation. Positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO) are essential to validate results. Data should be analyzed using non-linear regression for IC₅₀ calculations .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow OSHA-compliant guidelines: use fume hoods for weighing and dissolution, wear nitrile gloves, lab coats, and safety goggles. Decontaminate spills with 70% ethanol or 10% sodium bicarbonate. Store lyophilized powder at –20°C in airtight containers. Stability in solution varies; prepare stock aliquots to avoid freeze-thaw degradation (e.g., use within 1 month at –80°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Systematic modification of the pyrrole-imidazole scaffold is key. For example, substituting the brominated pyrrole with methyl groups enhances solubility but may reduce DNA gyrase affinity. Computational docking (e.g., AutoDock Vina) can predict binding modes to E. coli gyrase B subunit. Validate predictions via mutagenesis studies and surface plasmon resonance (SPR) to quantify binding kinetics .
Q. What experimental strategies resolve contradictions in reported pro-apoptotic efficacy across cell lines?
Discrepancies may arise from cell-specific uptake or metabolic differences. Use isotopic labeling (³H or ¹⁴C) to quantify intracellular accumulation. Pair RNA sequencing with pathway enrichment analysis (e.g., KEGG) to identify apoptosis-related gene expression patterns. Cross-validate findings using isogenic cell lines or CRISPR knockouts of suspected resistance genes .
Q. How should in vivo models be designed to assess this compound’s pharmacokinetics and toxicity?
For murine models: Administer via intravenous (IV) or intraperitoneal (IP) routes, with dose ranges based on in vitro IC₅₀ values (typically 5–50 mg/kg). Collect plasma at timed intervals for LC-MS/MS pharmacokinetic profiling (Cmax, t½, AUC). Monitor hepatorenal toxicity via serum ALT, AST, and creatinine. Include cohorts for metabolite identification (e.g., UPLC-QTOF-MS) to detect potential bioactive derivatives .
Q. What advanced analytical techniques improve quantification of this compound in complex matrices?
For tissue samples, employ solid-phase extraction (SPE) coupled with LC-MS/MS to enhance sensitivity. Validate methods per ICH guidelines (linearity: R² ≥0.99; recovery: 85–115%). In formulations, near-infrared (NIR) spectroscopy enables non-destructive purity analysis. For degradation studies, use accelerated stability testing (40°C/75% RH) with forced degradation via oxidative (H₂O₂) and photolytic (UV) stress .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
